molecular formula C6H15ClN2O B1522140 4-amino-N,N-dimethylbutanamide hydrochloride CAS No. 156337-81-4

4-amino-N,N-dimethylbutanamide hydrochloride

Cat. No.: B1522140
CAS No.: 156337-81-4
M. Wt: 166.65 g/mol
InChI Key: FMNYKYLEMQYNPP-UHFFFAOYSA-N
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Description

4-Amino-N,N-dimethylbutanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O and a molecular weight of 166.65 g/mol. It is a derivative of butanamide and is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminobutanamide with dimethylamine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to increase yield and purity. The process involves the use of large reactors and continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N,N-dimethylbutanamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N,N-dimethylbutanamide hydrochloride is widely used in scientific research due to its versatility. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: As a potential intermediate in the development of pharmaceuticals.

  • Industry: In the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It can interact with enzymes and receptors, leading to various biological responses. The exact mechanism of action depends on the context in which the compound is used, such as in biochemical assays or pharmaceutical formulations.

Comparison with Similar Compounds

4-Amino-N,N-dimethylbutanamide hydrochloride is similar to other amide derivatives, but it stands out due to its unique structure and reactivity. Some similar compounds include:

  • N,N-Dimethylbutanamide: A structural analog without the amino group.

  • 4-Aminobutanamide: A close relative with a different amine group.

  • N-Methylbutanamide: Another amide derivative with a single methyl group.

These compounds share similarities in their chemical properties but differ in their functional groups and reactivity, making this compound distinct in its applications.

Properties

IUPAC Name

4-amino-N,N-dimethylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-8(2)6(9)4-3-5-7;/h3-5,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNYKYLEMQYNPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156337-81-4
Record name 4-amino-N,N-dimethylbutanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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